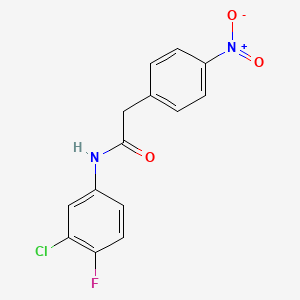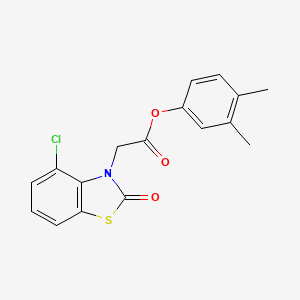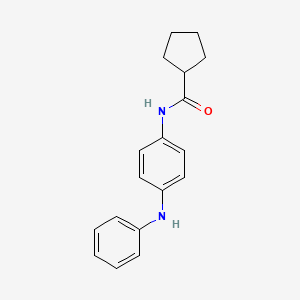
3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of flavones and is known for its unique properties, including its ability to inhibit certain enzymes and modulate various biological pathways. In
Applications De Recherche Scientifique
3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment, where this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one involves the inhibition of certain enzymes, including topoisomerases and histone deacetylases. These enzymes play a critical role in DNA replication and gene expression, and their inhibition can lead to the inhibition of cancer cell growth and the modulation of various biological pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various biological pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one in lab experiments is its high purity and yield, which makes it suitable for various research applications. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
Despite the significant progress made in understanding the potential applications of 3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one, there are still several areas of research that need to be explored. Some of the future directions for research include the development of more efficient synthesis methods, the identification of new biological targets for this compound, and the exploration of its potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in scientific research, particularly in the field of cancer treatment. Its unique properties, including its ability to inhibit certain enzymes and modulate various biological pathways, make it a potential candidate for the development of new treatments for various diseases. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one involves several steps, including the condensation of 4-fluorobenzoyl chloride with 7-methylchromone in the presence of a base, followed by the addition of an acid catalyst to form the final product. This method has been optimized to yield high purity and yield of the compound, making it suitable for various research applications.
Propriétés
IUPAC Name |
3-(4-fluorobenzoyl)-7-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO3/c1-10-2-7-13-15(8-10)21-9-14(17(13)20)16(19)11-3-5-12(18)6-4-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJSFAHAQIXROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)

![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)



![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)
![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5723299.png)